6-Methylheptane-2,5-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methylheptane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZVBVPTAONFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461521 | |
| Record name | 6-methylheptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13901-85-4 | |
| Record name | 6-methylheptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Pathways for 6 Methylheptane 2,5 Dione
Ozonolysis-Based Synthesis Routes
Ozonolysis, a powerful tool in organic synthesis, provides a direct pathway to 6-Methylheptane-2,5-dione from naturally occurring terpenes.
The ozonolysis of α-terpinene has been identified as a method for producing this compound. researchgate.net This reaction involves the cleavage of the endocyclic double bonds of α-terpinene by ozone. While the reaction can yield a mixture of products, this compound is a notable product. researchgate.netresearchgate.net
A sustainable approach to synthesizing this compound involves the ozonolysis of p-menthadiene mixtures derived from biorenewable sources like crude sulfate turpentine (CST) and gum turpentine (GT). researchgate.net These raw materials are processed to yield p-menthadienes, which are then subjected to ozonolysis to produce this compound, alongside other products like p-cymene and acetone. researchgate.net
The ozonolysis of alkenes, such as those found in α-terpinene and p-menthadienes, proceeds through the Criegee mechanism. nih.gov This mechanism involves the initial 1,3-dipolar cycloaddition of ozone to a double bond to form an unstable primary ozonide (a molozonide). This primary ozonide then rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govkoreascience.kr
These highly reactive Criegee intermediates can then undergo various reactions. nih.govcopernicus.org In the context of terpene ozonolysis, the Criegee intermediates can react further to form secondary ozonides or other oxygenated products, ultimately leading to the formation of dicarbonyl compounds like this compound. copernicus.org The specific pathways and product distributions are influenced by the structure of the starting terpene and the reaction conditions. koreascience.kr
Exploration of Alternative Synthetic Strategies
While ozonolysis is a key route, other synthetic methods for preparing diketones can be adapted for the synthesis of this compound.
The synthesis of 1,4-diketones, such as this compound, can be achieved through various established organic reactions. organic-chemistry.orgacs.org These methods often involve carbon-carbon bond formation. nih.gov Some notable strategies include:
Stetter Reaction : This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile like a thiazolium salt. nih.gov
Palladium-Catalyzed Coupling Reactions : Methods such as the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides or the addition of organozinc reagents to enones in the presence of carbon monoxide can yield 1,4-diketones. organic-chemistry.org
Three-Component Reactions : Catalyst-free, three-component reactions in water involving an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile can produce 1,4-diketone frameworks. rsc.org
Visible-Light-Mediated Reactions : A visible-light-induced radical coupling of silyl enol ethers with α-bromocarbonyl compounds, often using an organic dye as a photoredox catalyst, provides a pathway to 1,4-dicarbonyls. organic-chemistry.org
These general methods for 1,4-diketone synthesis could potentially be adapted for the specific synthesis of this compound by selecting appropriate starting materials.
Examining the synthesis of structurally similar diketones provides insight into potential routes for this compound.
6-Methylheptane-2,4-dione : This β-diketone is structurally related to this compound. robinsonbrothers.ukstenutz.euguidechem.com Its synthesis would typically involve a Claisen condensation or similar reactions that are standard for β-diketone formation.
2,7-Dimethyloctane-4,5-dione : This α-diketone has a different substitution pattern but shares the diketone functionality. lookchem.comnih.gov One documented synthetic route involves the reaction of isovalerylmagnesium bromide with isovaleryl bromide, followed by hydrolysis. lookchem.com
The table below provides a comparison of these structurally related diketones.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Synthetic Precursors/Reaction Type |
| This compound | 13901-85-4 | C8H14O2 | 142.198 g/mol | α-Terpinene, p-Menthadienes (via Ozonolysis) |
| 6-Methylheptane-2,4-dione | 3002-23-1 | C8H14O2 | 142.198 g/mol | Claisen condensation (typical for β-diketones) |
| 2,7-Dimethyloctane-4,5-dione | 5633-85-2 | C10H18O2 | 170.25 g/mol | Isovaleryl bromide, Isovalerylmagnesium bromide |
Chemical Reactivity and Mechanistic Investigations of 6 Methylheptane 2,5 Dione
Fundamental Reactivity of the 1,4-Diketone Moiety
The chemical behavior of 6-methylheptane-2,5-dione is primarily dictated by the presence of the 1,4-diketone functional group. This arrangement of two carbonyl groups separated by two methylene (B1212753) carbons allows for a variety of intramolecular reactions. The fundamental reactivity stems from the electrophilic nature of the carbonyl carbons and the acidity of the α-hydrogens.
A key aspect of 1,4-diketone reactivity is the propensity for both carbonyl groups to participate in reactions, often in a concerted or sequential manner. This dual reactivity is the basis for the formation of five-membered heterocyclic rings, a transformation famously exemplified by the Paal-Knorr synthesis. In this reaction, the 1,4-dicarbonyl compound serves as a precursor for the synthesis of furans, pyrroles, and thiophenes.
The general mechanism for these syntheses involves the intramolecular cyclization of an intermediate formed from the diketone. The specific heterocycle synthesized depends on the reagent used. For instance, treatment with a dehydrating acid catalyst leads to a furan, while reaction with ammonia (B1221849) or a primary amine yields a pyrrole (B145914). The versatility of the 1,4-diketone moiety makes it a valuable synthon in organic chemistry for the construction of these important heterocyclic systems. nih.govacs.org
Cyclization Reactions and Heterocyclic Compound Formation
The spatial arrangement of the two carbonyl groups in this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds.
Synthesis of Bridged Ozonides via Acid-Catalyzed Peroxidation with Hydrogen Peroxide
This ozone-free synthesis of ozonides is a significant development, as it avoids the use of hazardous ozone. The reaction proceeds through a series of acid-catalyzed additions of hydrogen peroxide to the carbonyl groups, followed by intramolecular cyclization. It is plausible that 1,4-diketones like this compound could undergo a similar, albeit potentially more strained, cyclization to form analogous bridged structures. The expected reaction pathway would involve the formation of a diperoxide intermediate which then cyclizes to the ozonide.
| Reactant | Catalyst | Product | Reference |
| 1,5-Diketone | H₂SO₄, p-TsOH, HBF₄, or BF₃·Et₂O | Bridged Ozonide | researchgate.net |
Potential for Pyrrole-2,5-dione Derivative Synthesis from Analogous Diketones
The synthesis of pyrrole-2,5-dione derivatives from 1,4-diketones is a well-established transformation. These compounds, also known as maleimides, are important structural motifs in many biologically active molecules. The synthesis typically involves the reaction of a 1,4-dicarbonyl compound with an amine, followed by an oxidation step.
While direct synthesis from a saturated diketone like this compound to a pyrrole-2,5-dione is not a direct conversion, analogous diketones with unsaturation or appropriate functional groups can serve as precursors. For instance, the reaction of 2,3-dimethylmaleic anhydride (B1165640) with N³-substituted amidrazones has been shown to produce 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. mdpi.com This highlights the utility of dicarbonyl compounds in the synthesis of this class of heterocycles. The potential for this compound to be chemically modified into a suitable precursor for pyrrole-2,5-dione synthesis exists, for example, through dehydrogenation to introduce the required double bond.
Advanced Mechanistic Studies
The reactions of 1,4-diketones have been the subject of numerous mechanistic investigations aimed at understanding the intricate pathways and intermediates involved in these transformations.
Elucidation of Reaction Pathways and Intermediate Species
The Paal-Knorr synthesis of pyrroles from 1,4-diketones and amines has been a focal point of mechanistic studies. The reaction is understood to proceed through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. The initial step involves the nucleophilic attack of the amine on one of the carbonyl groups to form a carbinolamine, which then dehydrates to an imine. Subsequently, the second carbonyl group undergoes enolization, and the resulting enol attacks the imine carbon in an intramolecular fashion. The final steps involve the dehydration of the cyclic intermediate to yield the aromatic pyrrole ring. uctm.edu
Computational studies have further illuminated the reaction mechanism, suggesting that the cyclization step is often the rate-determining step. The exact nature of the intermediates and transition states can be influenced by the specific reactants and reaction conditions. For example, in some cases, the reaction may proceed through a di-imine intermediate. researchgate.net
| Reaction | Key Intermediate(s) | Method of Study | Reference |
| Paal-Knorr Pyrrole Synthesis | Hemiaminal, Imine, Enol | Experimental and Computational | uctm.eduresearchgate.net |
Influence of Catalysis on Reaction Selectivity and Efficiency
Catalysis plays a crucial role in directing the outcome and enhancing the efficiency of reactions involving 1,4-diketones. In the Paal-Knorr synthesis, both Brønsted and Lewis acids are commonly employed as catalysts. The acid catalyst serves to activate the carbonyl group towards nucleophilic attack by the amine and facilitates the dehydration steps.
The choice of catalyst can significantly impact the reaction rate and yield. For instance, greener and more efficient syntheses of pyrroles have been developed using solid acid catalysts or even under catalyst- and solvent-free conditions, driven by mechanical activation. rsc.orgresearchgate.net In a study comparing various solid organic acids for the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556), citric acid was found to be a highly effective catalyst under mechanochemical conditions. researchgate.net
Furthermore, in the synthesis of other heterocyclic systems from 1,4-diketones, the catalyst can control the selectivity of the reaction. For example, in the synthesis of bridged ozonides from 1,5-diketones, the choice of Lewis or Brønsted acid can influence the diastereoselectivity of the product. mdpi.com The development of novel catalytic systems continues to be an active area of research, with the aim of achieving higher efficiency, selectivity, and sustainability in the synthesis of heterocyclic compounds from 1,4-diketones. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-methylheptane-2,5-dione, ¹H and ¹³C NMR provide complementary information to map out the entire molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton group. The chemical shifts are influenced by the proximity of the electron-withdrawing carbonyl groups.
The expected signals in a ¹H NMR spectrum are detailed below:
Methyl Protons (C1): The three protons on the methyl group adjacent to the C2-carbonyl (CH₃-C=O) are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.
Methylene (B1212753) Protons (C3 & C4): The two methylene groups (-CH₂-CH₂-) between the carbonyls would appear as a set of multiplets. Specifically, the protons on C3 would be a triplet, split by the C4 protons, and the C4 protons would also be a triplet, split by the C3 protons. These signals would likely be found in the region typical for protons alpha to a carbonyl group.
Methine Proton (C6): The single proton on C6 is coupled to the six equivalent protons of the isopropyl group, resulting in a septet.
Isopropyl Methyl Protons (C7 & C7'): The six protons of the two methyl groups on C6 are equivalent and are split by the single methine proton, resulting in a doublet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| CH₃ (C1) | ~2.1 | Singlet (s) | 3H |
| -CH₂- (C3) | ~2.7 | Triplet (t) | 2H |
| -CH₂- (C4) | ~2.6 | Triplet (t) | 2H |
| -CH- (C6) | ~2.8 | Septet (sept) | 1H |
| -CH(CH₃)₂ (C7, C7') | ~1.1 | Doublet (d) | 6H |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its chemical environment. The presence of two carbonyl groups will result in two signals significantly downfield. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.
The molecule has eight carbon atoms, all in unique environments, which should lead to eight distinct signals in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (CH₃-C=O) | ~30 |
| C2 (C=O) | ~208 |
| C3 (-CH₂-) | ~38 |
| C4 (-CH₂-) | ~34 |
| C5 (C=O) | ~212 |
| C6 (-CH-) | ~41 |
| C7, C7' (-CH(CH₃)₂) | ~18 |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating this compound from a mixture and providing its mass spectrum, which serves as a molecular fingerprint. The mass spectrum is generated by ionizing the molecule and analyzing the resulting fragments.
For this compound (C₈H₁₄O₂, molecular weight 142.20 g/mol ), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 142. The fragmentation pattern is dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group.
Key expected fragments include:
m/z 43: From the cleavage of the C1-C2 bond, yielding the acetyl cation [CH₃CO]⁺. This is often the base peak in the spectrum of methyl ketones.
m/z 71: From the cleavage of the C5-C6 bond, yielding the isobutyryl cation [(CH₃)₂CHCO]⁺.
m/z 99: Loss of the acetyl group (43 Da) from the molecular ion [M - 43]⁺.
m/z 71: Loss of the isobutyryl group (71 Da) from the molecular ion [M - 71]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical exact mass of this compound, with the molecular formula C₈H₁₄O₂, is 142.099379685 Da. An experimental HRMS measurement matching this value would unequivocally confirm the compound's molecular formula. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound.
In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be from the stretching vibration of the two carbonyl (C=O) groups. For saturated aliphatic ketones, this typically appears as a strong, sharp peak in the region of 1705-1725 cm⁻¹. Other significant absorptions would include:
C-H stretching: Just below 3000 cm⁻¹ (e.g., 2870-2960 cm⁻¹) corresponding to the sp³ hybridized C-H bonds in the methyl, methylene, and methine groups.
C-H bending: Around 1350-1470 cm⁻¹, corresponding to the bending vibrations of the alkyl groups.
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR spectrum, it is typically a weaker, though still observable, band in the Raman spectrum. Conversely, the C-C and C-H vibrations of the alkyl backbone often produce stronger signals in the Raman spectrum compared to the IR spectrum. No specific experimental Raman data for this compound is readily available in the literature.
Chromatographic Separations in Research Contexts (e.g., GC, HPLC)
Chromatographic techniques are indispensable in analytical chemistry for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) serve as powerful tools, particularly in complex matrices such as environmental or food samples. mdpi.com The choice between these methods is often dictated by the compound's volatility and the nature of the sample matrix. news-medical.net
Gas Chromatography (GC)
Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. news-medical.net In research, GC is frequently coupled with mass spectrometry (GC-MS), a combination that provides high separation efficiency and definitive compound identification based on mass spectra. brazilianjournals.com.br
Detailed research findings on analogous diketones, such as 2,5-hexanedione (B30556), provide a framework for the analysis of this compound. A common approach involves headspace solid-phase microextraction (HS-SPME) for sample preparation, which is a solvent-free method ideal for extracting volatile analytes from a sample matrix. brazilianjournals.com.brresearchgate.net This is followed by analysis using a GC system typically equipped with a flame-ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. researchgate.netresearchgate.net For the analysis of 2,5-hexanedione in urine, researchers have optimized HS-SPME parameters such as fiber coating, extraction temperature, and time to achieve high sensitivity, with detection limits as low as 0.025 mg/L. researchgate.net In other studies, derivatization with reagents like 2,4,6-trichlorophenyl hydrazine (B178648) (TCPH) has been used to enhance the sensitivity for detection by an electron capture detector (ECD) or MS. researchgate.net
In the context of complex food and flavor analysis, where numerous volatile organic compounds (VOCs) are present, more advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOF-MS) are employed. nih.govmdpi.com This method offers significantly enhanced resolution, allowing for the separation of co-eluting compounds that would otherwise overlap in a standard one-dimensional GC analysis. nih.gov
Table 1: Representative Gas Chromatography (GC) Parameters for Diketone Analysis
| Parameter | Description | Research Context/Findings |
| Technique | Headspace Solid-Phase Microextraction (HS-SPME) - GC | Used for extracting volatile ketones from biological or environmental matrices. It is a simple, fast, and solvent-free preparation method. brazilianjournals.com.brresearchgate.net |
| Column | Wide-bore capillary columns (e.g., DB-1701) | Provides good separation for ketones and other volatile compounds. researchgate.net |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | MS provides structural information for definitive identification. researchgate.net FID is robust and sensitive for quantification. researchgate.net |
| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the analyte through the column. |
| Derivatization | Optional (e.g., with TCPH) | Can be used to improve the chromatographic properties and detection sensitivity of the target analyte. researchgate.net |
High-Performance Liquid Chromatography (HPLC)
While GC is often the primary choice for volatile ketones, high-performance liquid chromatography (HPLC) is a valuable alternative, especially for less volatile compounds or when analyzing complex liquid samples where minimal sample preparation is desired. news-medical.net HPLC separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase.
Research on compounds structurally similar to this compound demonstrates the utility of reverse-phase (RP) HPLC. For instance, 6-methyl-2,4-heptanedione (B1583805) can be effectively separated using an RP-HPLC method. sielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (e.g., Newcrom R1) to achieve separation. sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and water, with an acid such as phosphoric acid added to improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry, the non-volatile phosphoric acid is replaced with a volatile acid like formic acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Description | Research Context/Findings |
| Technique | Reverse-Phase (RP) HPLC | Separates compounds based on polarity. Suitable for diketones and other moderately polar analytes. sielc.com |
| Column | Newcrom R1 | A specialized reverse-phase column with low silanol activity, providing good peak shapes for challenging compounds. sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid | A common mobile phase for RP-HPLC. Phosphoric acid can be used for UV detection, while formic acid is preferred for MS detection. sielc.com |
| Detector | UV, Mass Spectrometry (MS) | UV detection is common for compounds with a chromophore. Coupling HPLC with MS allows for sensitive and selective detection. |
| Application | Analysis of diketones in various matrices, impurity isolation. | The method is versatile and can be scaled up for preparative purposes. sielc.com |
Theoretical and Computational Chemistry Approaches to 6 Methylheptane 2,5 Dione
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical methods are employed to calculate the electronic structure of 6-methylheptane-2,5-dione, offering deep insights into its geometry, stability, and reactivity. These studies are fundamental to understanding the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G**, are performed to predict bond lengths, bond angles, and dihedral angles. mdpi.com This process minimizes the molecule's energy to find its most stable conformation.
These calculations also provide crucial energetic information, including the heat of formation and total electronic energy. The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| Exact Mass | 142.099379685 Da |
| Complexity | 136 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Source: PubChem CID 11298023 nih.gov
Due to the presence of four rotatable single bonds, this compound can exist in various spatial arrangements or conformations. lookchem.com Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers that separate them. rsc.org
Computational methods are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This analysis reveals the low-energy conformers that are most likely to be present at a given temperature. The study of transition states between these conformers provides information on the energy required for isomeric interconversion, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules. rsc.org
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum chemical studies provide a static picture of the molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the interactions between atoms. nih.gov
For this compound, an MD simulation would involve placing the molecule in a simulated environment (like a solvent box) and calculating the trajectory of each atom over a period of time. This allows researchers to observe conformational changes, intermolecular interactions, and other dynamic processes. Such simulations are valuable for understanding how the molecule behaves in a real-world system, such as in solution or in the gas phase. nih.gov
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies and nuclear magnetic shielding constants, computational models can generate theoretical spectra (e.g., Infrared and NMR) for this compound.
These predicted spectra can be compared with experimental data to confirm the molecule's structure or to help assign peaks in an experimental spectrum. DFT methods are commonly used for this purpose, providing a powerful link between the calculated molecular structure and its spectroscopic signature. nih.gov
Modeling of Atmospheric Oxidation Pathways and Products
This compound, as a volatile organic compound (VOC), can be released into the atmosphere where it undergoes oxidation. copernicus.org Computational modeling is a key tool for elucidating the complex chemical pathways of its atmospheric degradation. The primary oxidant in the troposphere is the hydroxyl (•OH) radical. nih.govresearchgate.net
Theoretical studies model the reaction between this compound and •OH radicals. These calculations determine the reaction kinetics and mechanisms, identifying the most likely sites of attack (e.g., H-atom abstraction from different carbon atoms). The calculations reveal the energy barriers for various reaction pathways, indicating which routes are favored. nih.govresearchgate.net Subsequent reactions of the resulting radical intermediates with atmospheric oxygen (O2) and other species are also modeled to predict the formation of secondary products, which can contribute to the formation of ozone and secondary organic aerosols (SOA). researchgate.netnsf.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C8H14O2 |
| Oxygen | O2 |
| Ozone | O3 |
Applications of 6 Methylheptane 2,5 Dione in Contemporary Organic Synthesis
A Strategic Building Block for Complex Molecular Architectures
As a 1,4-dicarbonyl compound, 6-Methylheptane-2,5-dione is a key intermediate for synthesizing various natural products and important cyclic compounds. alfa-chemistry.com Its bifunctional nature, possessing two ketone groups at strategic positions, enables a variety of cyclization reactions, leading to the formation of five-membered rings, which are prevalent in many biologically active molecules and fragrant compounds.
Precursor in the Synthesis of Medicinally Active Compounds
A significant application of this compound lies in its role as a precursor for synthesizing substituted pyrroles, a class of nitrogen-containing heterocyclic compounds renowned for their wide-ranging pharmacological properties. acs.org The Paal-Knorr synthesis, a classic and efficient method for creating pyrrole (B145914) rings, utilizes 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849) as starting materials. organic-chemistry.orgwikipedia.org
Through this reaction, this compound can be readily converted to 2-isopropyl-5-methylpyrrole . This transformation involves the condensation of the diketone with an amine source, leading to the formation of the pyrrole ring. The general mechanism of the Paal-Knorr pyrrole synthesis is well-established and proceeds through the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org
Pyrrole derivatives are integral to numerous medicinally active compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. acs.orgnottingham.ac.uk The synthesis of novel pyrrole-based compounds from readily available precursors like this compound is an active area of research in medicinal chemistry.
Table 1: Synthesis of 2-isopropyl-5-methylpyrrole
| Reactant | Reagent | Product | Reaction Type |
|---|
Intermediate in the Production of Fragrance Compounds
The fragrance industry also benefits from the chemical versatility of this compound. Its ability to undergo intramolecular aldol (B89426) condensation provides a direct route to cyclopentenone derivatives, which are key components in many jasmine and floral scents. nih.govresearchgate.net
When treated with a base, this compound can cyclize to form 3-isopropyl-cyclopent-2-enone . This intramolecular reaction is a powerful tool in organic synthesis for the construction of five-membered rings. libretexts.orglibretexts.org The formation of the more stable five-membered ring is generally favored over other possibilities due to thermodynamic stability. libretexts.orgkhanacademy.org
Cyclopentenone derivatives are a significant class of fragrance ingredients, contributing to the characteristic scents of many perfumes and consumer products. researchgate.netnih.gov The synthesis of jasmonates and their analogues, which are highly valued in the fragrance industry for their intense jasmine-like odors, often involves the creation of a substituted cyclopentanone (B42830) ring. nih.gov The ability to generate such structures from this compound highlights its importance in the synthesis of high-value fragrance compounds.
Table 2: Synthesis of 3-isopropyl-cyclopent-2-enone
| Reactant | Reagent | Product | Reaction Type |
|---|
Role in the Development of Novel Diketone Derivatives and Their Transformations
Beyond its direct applications, this compound serves as a scaffold for the development of novel diketone derivatives. The reactivity of its carbonyl groups allows for a wide range of chemical transformations, leading to new molecules with potentially unique properties. The synthesis of new 1,4-diketone derivatives is an area of interest as these compounds are important intermediates for creating various heterocyclic and bioactive systems. acs.org
Application in Coordination Chemistry: Formation and Study of Beta-Diketonate Complexes
While this compound is a γ-diketone, the broader class of diketones, particularly β-diketones, are well-known for their ability to form stable complexes with a wide array of metal ions. icm.edu.pliosrjournals.org These metal-diketonate complexes have found extensive use in various fields, including catalysis and materials science. icm.edu.pl The coordination typically occurs through the two oxygen atoms of the enolate form of the diketone, creating a stable six-membered chelate ring with the metal center. icm.edu.pl
Although less common than their β-diketonate counterparts, γ-diketones can also act as ligands for metal ions. Research into the coordination chemistry of this compound and its derivatives could lead to the development of novel metal complexes with unique structural and electronic properties.
Catalytic Applications Utilizing this compound or its Derivatives as Ligands
The metal complexes derived from diketone ligands often exhibit significant catalytic activity. icm.edu.pl These complexes can act as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. icm.edu.pl The catalytic properties of these complexes are influenced by the nature of the metal ion and the steric and electronic properties of the diketone ligand. The development of catalysts based on this compound or its derivatives represents a promising avenue for future research, potentially leading to new and efficient catalytic systems for important chemical processes.
Environmental Chemical Significance and Atmospheric Transformation
Role in Biogenic Volatile Organic Compound (BVOC) Atmospheric Chemistry
6-Methylheptane-2,5-dione plays a notable role in the atmospheric chemistry of biogenic volatile organic compounds (BVOCs), which are significant precursors to the formation of secondary organic aerosols (SOA). Its presence in the atmosphere is intrinsically linked to the oxidation of naturally emitted terpenes.
The precursor to this compound, 6-methyl-5-hepten-2-one (B42903), is recognized as a BVOC. This compound is emitted by various plants and is also formed from the oxidation of other terpenes. The atmospheric transformation of these BVOCs through reactions with oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) leads to a cascade of oxidation products, including this compound.
The significance of this compound in this context lies in its chemical structure—a dicarbonyl—which influences its atmospheric behavior. Dicarbonyl compounds are known to be important intermediates in atmospheric chemical mechanisms, contributing to the formation of ozone and SOA. While the full extent of its impact is an area of ongoing research, the formation of this compound from the oxidation of a widely emitted class of BVOCs underscores its relevance in understanding the atmospheric lifecycle of these natural emissions and their impact on air quality and climate.
Formation as an Oxidation Product of Terpenes and Unsaturated Ketones (e.g., 6-methyl-5-hepten-2-one)
The primary formation pathway of this compound in the atmosphere is through the oxidation of other volatile organic compounds, particularly terpenes and unsaturated ketones.
A significant and well-documented formation route is the ozonolysis of α-terpinene, a common monoterpene emitted by a variety of plants. Research has shown that the reaction of α-terpinene with ozone yields this compound with a high molar yield. This reaction proceeds via the Criegee mechanism, where ozone attacks the double bonds within the α-terpinene molecule, leading to the formation of a primary ozonide that subsequently decomposes to form various oxidation products, including the target dione.
Furthermore, this compound can be formed from the oxidation of 6-methyl-5-hepten-2-one. This unsaturated ketone is itself a biogenic volatile organic compound and is also a known oxidation product of other terpenes. The atmospheric oxidation of 6-methyl-5-hepten-2-one by ozone has been observed to produce 2-oxopropanal and 4-oxopentanal, indicating complex reaction pathways that can also contribute to the formation of other oxygenated VOCs.
The table below summarizes the key precursors and their role in the formation of this compound.
| Precursor Compound | Class | Atmospheric Formation Pathway | Reference |
| α-Terpinene | Monoterpene (BVOC) | Ozonolysis | |
| 6-methyl-5-hepten-2-one | Unsaturated Ketone (BVOC) | Oxidation |
Contribution to Secondary Organic Aerosol (SOA) Formation Mechanisms
As an oxygenated volatile organic compound, this compound is expected to contribute to the formation of secondary organic aerosol (SOA), a significant component of atmospheric particulate matter. The mechanisms by which dicarbonyl compounds like this compound contribute to SOA formation are varied and complex.
One of the primary mechanisms is through gas-particle partitioning. Oxidation products of VOCs with lower volatility can condense onto existing aerosol particles, contributing to their mass and growth. The presence of two carbonyl functional groups in this compound increases its polarity and may lower its vapor pressure compared to its non-oxygenated precursors, making it more likely to partition into the particle phase.
Heterogeneous and aqueous-phase reactions are also crucial pathways for SOA formation from dicarbonyls. These reactions can occur on the surface or within aqueous aerosols and cloud droplets. In these condensed phases, dicarbonyls can undergo further oxidation, hydration, and accretion reactions, leading to the formation of higher molecular weight and lower volatility compounds that contribute to SOA mass. While specific studies on the SOA formation potential of this compound are limited, the behavior of other dicarbonyls in the atmosphere suggests its likely involvement in these processes. The enhancement of SOA yields from the ozonolysis of terpenes in the presence of acidic seed particles points to the importance of acid-catalyzed reactions in the particle phase, a pathway potentially relevant for dicarbonyls.
Photochemical and Heterogeneous Degradation Pathways in the Atmosphere
The atmospheric lifetime and fate of this compound are determined by its degradation pathways, which primarily include photochemical and heterogeneous processes.
Heterogeneous Degradation: Heterogeneous reactions on the surfaces of atmospheric aerosols can also contribute to the degradation of this compound. The uptake of dicarbonyls onto aerosol particles can be followed by reactions within the particle phase, as discussed in the context of SOA formation. These condensed-phase reactions can lead to the transformation of this compound into other organic compounds, effectively removing it from the gas phase. The efficiency of heterogeneous uptake depends on factors such as aerosol composition, liquid water content, and the physical state of the particles.
Future Research Directions and Emerging Paradigms
Development of Catalytic Asymmetric Synthesis for Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While specific methods for the catalytic asymmetric synthesis of 6-methylheptane-2,5-dione are not yet established, the broader field of diketone synthesis offers valuable insights into potential strategies. Future research will likely focus on the enantioselective reduction of one of the ketone functionalities to yield chiral hydroxy-ketones, which are valuable building blocks for complex molecules.
Promising approaches could involve asymmetric hydrogenation and asymmetric transfer hydrogenation . These methods have proven effective for a variety of diketones, utilizing chiral catalysts based on metals like ruthenium, iridium, and rhodium, paired with chiral ligands. The development of catalysts specifically tailored for this compound would aim for high enantioselectivity and diastereoselectivity, providing access to optically pure derivatives.
Another avenue of exploration is the desymmetrization of prochiral diketones . This strategy involves the selective reaction of one of two identical functional groups in a symmetrical molecule to introduce chirality. For this compound, this could be achieved through enzymatic reactions or with chiral chemical catalysts, leading to the formation of valuable chiral intermediates.
Table 1: Potential Catalytic Asymmetric Synthesis Strategies
| Strategy | Catalyst Type | Potential Chiral Product |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Ru, Ir, or Rh complexes | Chiral hydroxy-ketones |
| Asymmetric Transfer Hydrogenation | Chiral Ru, Ir, or Rh complexes | Chiral hydroxy-ketones |
Exploration of Green Chemistry Principles in Synthesis and Application
The principles of green chemistry are increasingly integral to chemical synthesis and manufacturing. Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic routes and applications.
Current synthetic methods for diketones often rely on traditional organic solvents and stoichiometric reagents. A key future direction will be the adoption of greener solvents , such as water, supercritical fluids, or bio-based solvents, to minimize the environmental impact. Furthermore, the development of catalyst-free or solvent-free reaction conditions is a significant goal. For instance, multicomponent reactions in water have been shown to be an effective and green method for synthesizing 1,4-diketone scaffolds.
Biocatalysis presents another exciting frontier for the green synthesis of this compound and its derivatives. The use of enzymes, such as ketoreductases, can offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation.
In terms of applications, exploring the use of this compound as a bio-based platform chemical could lead to the development of sustainable polymers, solvents, and other valuable materials, contributing to a circular economy.
Potential for Applications in Advanced Materials Science
The unique structural features of diketones, particularly their ability to act as ligands and participate in polymerization reactions, make them attractive building blocks for advanced materials. While specific applications for this compound in this field are yet to be realized, the properties of related diketones suggest several promising research directions.
One area of interest is the use of this compound as a monomer in polymer synthesis . The two ketone functionalities offer reactive sites for forming a variety of polymer structures. For instance, it could potentially be used to create novel polyesters, polyamides, or other polymers with tailored thermal and mechanical properties. The ability of β-diketones to act as mediators in radical polymerizations suggests that γ-diones like this compound might also exhibit interesting reactivity in this context.
Furthermore, the ability of diketones to form stable complexes with metal ions opens up possibilities for creating functional materials . These metal-diketonate complexes can exhibit interesting optical, magnetic, and catalytic properties. Research could focus on synthesizing and characterizing such complexes of this compound and exploring their potential in areas like luminescent materials, catalysts for industrial processes, and as additives to enhance polymer properties such as UV stability. The development of organoboron polymers based on 1,3-diketones with unique emission properties also points to a potential avenue for exploring the photophysical properties of polymers derived from this compound.
Interdisciplinary Studies with focus on Chemical Biology (excluding human trials)
The intersection of chemistry and biology offers a rich landscape for exploring the potential biological activities of this compound. Although direct studies on this compound are lacking, the known biological roles of other diketones provide a foundation for future interdisciplinary investigations.
A key area of focus would be to investigate the biological activity of this compound and its derivatives. Many β-diketones exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Screening this compound for similar activities could uncover new therapeutic leads. The neurotoxicity associated with some γ-diones also warrants careful investigation to understand its structure-activity relationship and potential risks.
Furthermore, this compound could serve as a scaffold for the synthesis of novel heterocyclic compounds with potential pharmacological applications. The Paal-Knorr synthesis, which converts 1,4-diones into furans, pyrroles, and thiophenes, is a well-established method that could be applied to this compound to generate a library of derivatives for biological screening.
The development of chemical probes based on the this compound structure is another promising direction. These probes could be used to study biological processes and identify new drug targets. By incorporating reporter groups such as fluorophores or affinity tags, researchers could visualize the distribution of the molecule within cells and identify its binding partners.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
Q & A
Q. How is 6-Methylheptane-2,5-dione synthesized and isolated from natural sources?
- Methodological Answer : this compound can be obtained via oxidative degradation of natural products. For instance, iriversical (a triterpenoid from Iris versicolor) was treated with KMnO₄ in the presence of a crown ether, yielding this compound as a degradation product. Isolation involves extraction with organic solvents (e.g., ethyl acetate), followed by purification via column chromatography and validation using GC/MS comparison with synthetic standards . In marine actinomycetes (Streptomyces sp.), similar diketones are isolated via bioactivity-guided fractionation, using HPLC-UV analysis to track characteristic UV absorptions (e.g., 220 and 340 nm) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign methyl groups (δ ~1.02 ppm for isopropylidene) and ketone carbons (δ ~200-210 ppm). Coupling patterns (e.g., methine groups at δ ~2.1 ppm) help confirm stereochemistry .
- GC/MS : Matches retention times and fragmentation patterns with synthetic references to validate identity .
- IR Spectroscopy : Detects carbonyl stretching vibrations (~1700 cm⁻¹) and methyl/methylene groups.
Cross-referencing with databases like NIST ensures accuracy, though synthetic validation is recommended due to potential spectral overlaps .
Advanced Research Questions
Q. How can structural modifications of this compound derivatives enhance bioactivity, based on structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies on dione derivatives reveal that substituents at the 3- and 6-positions significantly impact activity. For example:
- Pyrrolidine-2,5-dione analogs : Replacing tetrazole with pyrrolidine-2,5-dione in MBX-2982 derivatives increased agonistic effects by 2-fold, highlighting the role of carbonyl groups in receptor binding .
- Diketopiperazine derivatives : Anti-H1N1 activity (IC₅₀ ~6.8–41.5 µM) correlates with benzylidene and isobutylidene substituents, as seen in marine-derived compounds. Modifications at these positions could optimize antiviral potency .
Experimental Design: Introduce substituents via alkylation/acylation, then assay bioactivity using in vitro models (e.g., H1N1 cytopathic effect reduction).
Q. What contradictions exist in the literature regarding synthetic pathways for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies arise in reaction conditions for oxidative degradation. For example:
- KMnO₄/crown-ether systems : Efficiently produce this compound from iriversical but may over-oxidize sensitive substrates .
- Alternative oxidants : Older methods using CrO₃ or NaIO₄ risk side reactions (e.g., epoxidation), as seen in 4-methylheptane-3,5-dione syntheses .
Resolution Strategy: Compare product yields/purity using LC-MS and NMR. Optimize conditions via controlled stoichiometry and inert atmospheres to minimize side reactions.
Q. What experimental approaches elucidate the antiviral mechanism of this compound derivatives?
- Methodological Answer :
- In vitro assays : Measure IC₅₀ values using H1N1-infected MDCK cells, quantifying viral replication via plaque reduction or RT-PCR .
- Target identification : Use molecular docking to predict interactions with viral proteins (e.g., neuraminidase) or host receptors (e.g., GPR119). Validate via competitive binding assays .
- Metabolomics : Track downstream effects on viral RNA synthesis or host immune pathways (e.g., IFN-γ) using LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported ¹³C NMR data for this compound derivatives?
- Methodological Answer : Variations in chemical shifts (e.g., δ ~51–52 ppm for methyl groups) may stem from solvent effects or stereochemical differences. To resolve:
Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS).
Comparative analysis : Cross-check with synthetic analogs (e.g., (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione) where ¹³C NMR data are unequivocally assigned .
Computational validation : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
